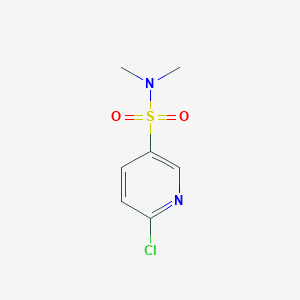

6-chloro-N,N-dimethylpyridine-3-sulfonamide

Overview

Description

6-chloro-N,N-dimethylpyridine-3-sulfonamide is a biochemical used for proteomics research . It has a molecular formula of C7H9ClN2O2S and a molecular weight of 220.68 .

Molecular Structure Analysis

The molecular structure of 6-chloro-N,N-dimethylpyridine-3-sulfonamide consists of a pyridine ring with a sulfonamide group at the 3rd position and a chlorine atom at the 6th position. The sulfonamide group is further substituted with two methyl groups .Physical And Chemical Properties Analysis

6-chloro-N,N-dimethylpyridine-3-sulfonamide is a solid at room temperature . It has a molecular weight of 220.68 .Scientific Research Applications

Synthesis of Antiviral Agent 7DMA

The compound plays a crucial role in the synthesis of the antiviral agent 7DMA. A major by-product formed during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine with perbenzoylated 2-methyl-ribose under Vorbrüggen conditions was also investigated . This process is important for the development of antiviral therapies.

Study of Reaction Conditions

The compound is used to study the reaction conditions when working with weakly reactive nucleobases in the presence of Lewis acids . This research can help in revising reaction conditions for similar chemical processes.

Research on Emerging Flavivirus

The synthesized 7DMA from 6-chloro-N,N-dimethylpyridine-3-sulfonamide is evaluated for its efficacy against an emerging flavivirus in vitro . This can contribute to the development of new treatments for diseases caused by flaviviruses.

Drug Delivery Systems

The compound is studied for its interaction with C60 and doped fullerenes . The results of this research can provide insights into the use of fullerene cages as potential candidates for carrying drugs, contributing to the development of efficient drug delivery systems.

Study of Interaction Mechanisms

The interaction mechanisms between C60, Si- or Al-doped C60 and 6-chloro-3-hydroxy-2-pyrazinecarboxamide were investigated using quantum mechanical calculations . This research can enhance our understanding of the chemical and electronic properties of these compounds.

Development of Anticancer and Antiviral Chemotherapy

Nucleoside analogues, which include 6-chloro-N,N-dimethylpyridine-3-sulfonamide, make up a valuable chemical class in the fields of both anticancer and antiviral chemotherapy . They may target RNA-dependent RNA polymerases (RdRp), thereby inhibiting viral replication .

Safety and Hazards

The safety data sheet for a similar compound, 6-amino-N,N-dimethylpyridine-3-sulfonamide, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing the dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or if swallowed, seek medical help .

properties

IUPAC Name |

6-chloro-N,N-dimethylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c1-10(2)13(11,12)6-3-4-7(8)9-5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZTULWHDVRRJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N,N-dimethylpyridine-3-sulfonamide | |

CAS RN |

52480-31-6 | |

| Record name | 6-chloro-N,N-dimethylpyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride](/img/structure/B2556481.png)

![4-[(Propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B2556482.png)

![methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B2556485.png)

![6-amino-2-(2,3-dihydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2556489.png)

![3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B2556490.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2556494.png)